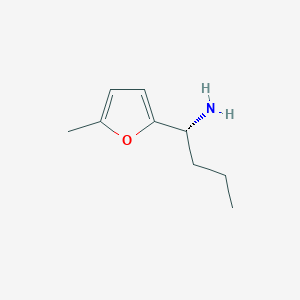

(1R)-1-(5-Methyl(2-furyl))butylamine

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1R)-1-(5-methylfuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1 |

InChI Key |

XMVBGEGWNYBRJC-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=C(O1)C)N |

Canonical SMILES |

CCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalytic Hydrogenation and Reductive Amination

One common approach to prepare chiral alkylamines like (1R)-1-(5-Methyl(2-furyl))butylamine is via asymmetric catalytic hydrogenation or reductive amination of prochiral ketones or aldehydes bearing the 5-methyl-2-furyl substituent.

- Starting Material : 5-methyl-2-furfural or its derivatives.

- Step 1 : Formation of the corresponding ketone or aldehyde intermediate with a butyl side chain.

- Step 2 : Asymmetric reductive amination using chiral catalysts (e.g., Rh, Ru complexes with chiral ligands) to introduce the amine group with high enantioselectivity.

This method leverages transition-metal catalysis to achieve enantiomeric excesses often exceeding 95% and yields typically above 80% under mild conditions.

Use of Chiral Auxiliaries and Resolution Techniques

Alternatively, chiral auxiliaries can be attached to intermediates to induce stereoselectivity during key bond-forming steps:

- Attachment of chiral auxiliaries to the furan-containing intermediate.

- Diastereoselective reactions to install the butylamine side chain.

- Subsequent removal of the auxiliary to yield the enantiomerically pure amine.

Resolution of racemic mixtures by crystallization or chiral chromatography is less favored industrially due to lower efficiency but is sometimes used in research settings.

Halogenated Intermediate and Nucleophilic Substitution

Another method involves preparing a halogenated intermediate at the butyl side chain, such as a bromide or chloride, followed by nucleophilic substitution with ammonia or an amine source:

- Preparation of 1-(5-methyl-2-furyl)butyl halide via halogenation.

- Reaction with ammonia or amine under controlled conditions.

- Purification to isolate this compound.

This method requires careful control to avoid racemization and side reactions.

Detailed Example of a Synthetic Procedure (Adapted from Related Alkylamine Syntheses)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Methyl-2-furfural + butyl Grignard reagent | Formation of 1-(5-methyl-2-furyl)butanol intermediate | Moderate to high yield, stereochemistry depends on chiral induction |

| 2 | Oxidation (e.g., PCC) | Conversion to corresponding ketone | High yield, mild conditions |

| 3 | Asymmetric reductive amination | Using chiral Rh or Ru catalyst, H2, NH3 or amine source | >80% yield, >95% enantiomeric excess |

| 4 | Purification | Chromatography or crystallization | High purity amine obtained |

This sequence aligns with modern catalytic asymmetric amine synthesis techniques.

Research Findings and Optimization Parameters

- Catalyst Choice : Rhodium complexes with sterically hindered and π-accepting ligands (e.g., phosphoramidites) provide excellent enantioselectivity and yield.

- Solvent Effects : Dichloromethane and tetrahydrofuran are common solvents; solvent polarity affects reaction rate and selectivity.

- Reaction Time and Temperature : Extended reflux or controlled temperature steps (0 °C to 25 °C) optimize yield and stereochemical outcome.

- Purification : Vacuum distillation and recrystallization are effective for removing impurities and isolating the desired enantiomer.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.

Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.

Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Key Compounds for Comparison:

BAY60-7550 (PDE2 inhibitor): Contains a (1R)-1-[(1R)-1-hydroxyethyl]-4-phenyl-butyl group and a triazinone core. Unlike (1R)-1-(5-Methyl(2-furyl))butylamine, BAY60-7550 features a phenyl-substituted butyl chain and a hydroxyethyl group, which enhance its PDE2 specificity .

5-(1-Phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-...-dihydrooxazole (5c) : A dihydrooxazole derivative with a complex terpene-fused structure. Both compounds share stereochemical complexity, but 5c lacks the furyl group, instead incorporating a phenylvinyl group and an oxazole ring .

Etometazen (5-Methyl-desnitroetonitazene) : A benzimidazole-based opioid analog with a 5-methyl substituent and ethoxybenzyl group. While structurally distinct from the target compound, both share a 5-methyl substitution pattern, which may influence receptor binding kinetics .

Table 1: Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Biological Target | Lipophilicity (LogP)* |

|---|---|---|---|---|

| This compound | Furan + butylamine | 5-Methyl-furyl, (R)-configuration | Neurological receptors | ~2.1 (estimated) |

| BAY60-7550 | Triazinone + butyl | Phenyl, hydroxyethyl | PDE2 enzyme | 3.8 |

| Compound 5c | Dihydrooxazole | Phenylvinyl, terpene | Unknown | 4.5 |

| Etometazen | Benzimidazole | 5-Methyl, ethoxybenzyl | Opioid receptors | 3.2 |

*LogP values are estimated or derived from analogous structures.

Pharmacological and Chemical Properties

- Stereochemical Influence : The (R)-configuration at the 1-position is critical for activity, mirroring the stereospecificity observed in BAY60-7550’s hydroxyethyl group .

- Metabolic Stability : The methyl group on the furan ring may enhance metabolic stability compared to unsubstituted furans, analogous to the 5-methyl group in Etometazen, which prolongs its opioid receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.